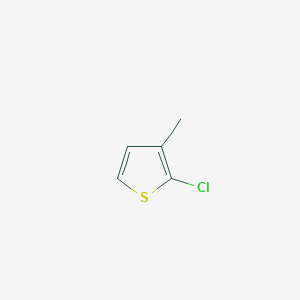

2-Chloro-3-methylthiophene

描述

Overview of Halogenated Thiophene (B33073) Derivatives in Advanced Organic Chemistry

Halogenated thiophene derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in advanced organic chemistry. acs.org Thiophene itself is a key building block for conjugated materials, and the introduction of halogen atoms onto the thiophene ring profoundly influences the molecule's electronic properties, reactivity, and potential applications. acs.orgnumberanalytics.comulb.ac.be The presence of electron-withdrawing halogens can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in the design of organic semiconducting materials. ulb.ac.be

The strategic placement of halogens on the thiophene ring allows for a wide range of chemical transformations. Halogen atoms can serve as versatile synthetic handles for cross-coupling reactions, such as Suzuki-Miyaura and Stille coupling, enabling the construction of complex molecular architectures, including oligothiophenes and polythiophenes. numberanalytics.comkobe-u.ac.jp These materials are of great interest in materials science for applications in electronics and sensor technologies. chemimpex.com For instance, halogenated thiophenes have been utilized as solvent additives to mediate the morphology of organic solar cells, leading to enhanced efficiency. rsc.org

Furthermore, the unique electronic and structural features of halogenated thiophenes make them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comnih.gov They are integral components in the development of new crop protection agents, such as insecticides, and serve as building blocks for biologically active molecules in medicinal chemistry. chemimpex.comnih.gov The ability of halogens to participate in halogen bonding, a directional non-covalent interaction, also opens avenues for their use in supramolecular chemistry and crystal engineering to design functional materials. acs.orgulb.ac.be

Significance of 2-Chloro-3-methylthiophene as a Heterocyclic Building Block

This compound is a specific halogenated thiophene derivative that serves as a valuable and versatile heterocyclic building block in organic synthesis. cymitquimica.commoldb.com Its structure, featuring a thiophene ring substituted with a chlorine atom at the 2-position and a methyl group at the 3-position, provides a unique combination of reactivity and stability. cymitquimica.com The chlorine atom, in particular, is a key functional group that allows for a variety of subsequent chemical modifications. cymitquimica.com

This compound is a significant intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.comcymitquimica.com Its utility is highlighted by its role in the synthesis of more complex molecules. For example, it can be used to prepare 3-methyl-2-thiophenecarboxylic acid through the formation of a Grignard reagent, a reaction that is of industrial interest despite the lower reactivity of the chloro-substituent compared to bromo-substituents. google.com The development of efficient methods for such transformations underscores the compound's importance. google.com

Moreover, this compound is employed in palladium-catalyzed deprotonative coupling reactions to create regioregular chlorobithiophenes. kobe-u.ac.jp This method allows for the stepwise construction of well-defined thiophene oligomers, which are crucial for the development of advanced electronic materials. kobe-u.ac.jp The reactivity of the C-Cl bond allows for further functionalization, making it a key component in the synthesis of a range of substituted thiophene-based structures. kobe-u.ac.jp The compound can also undergo further chlorination to produce di- and trichlorinated derivatives, which are also useful synthetic intermediates. google.comjournals.co.za Its role as a foundational molecule for creating more elaborate chemical structures solidifies its significance as a heterocyclic building block in modern organic chemistry. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 14345-97-2 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₅H₅ClS | sigmaaldrich.comnih.gov |

| Molecular Weight | 132.61 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 147-149 °C | sigmaaldrich.comchemicalbook.com |

| Density | 1.211 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.5400 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClS/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFADYXPELMVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162425 | |

| Record name | 2-Chloro-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14345-97-2 | |

| Record name | 2-Chloro-3-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14345-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014345972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-3-methylthiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGW3VN9CJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 2 Chloro 3 Methylthiophene and Its Derivatization

Regioselective Halogenation Strategies

Regioselective halogenation is a cornerstone in the synthesis of specifically substituted thiophenes. The directing effects of the methyl group and the sulfur heteroatom on the thiophene (B33073) ring necessitate precise control over reaction conditions and reagent choice to achieve the desired isomer, 2-chloro-3-methylthiophene, from its precursor, 3-methylthiophene (B123197).

Controlled Chlorination of Thiophene Precursors

The introduction of a chlorine atom at the C2 position of 3-methylthiophene is a critical step that requires overcoming the challenge of polychlorination and the formation of isomeric byproducts. The reactivity of the thiophene ring, which is significantly greater than that of benzene (B151609), makes it susceptible to multiple halogenations. wikipedia.org

Utilizing t-Butyl Hypochlorite (B82951) in Protic Media: Mechanistic Insights into Selectivity

The use of t-butyl hypochlorite (t-BuOCl) in the presence of protic media, such as alcohols, has been identified as an effective method for the controlled chlorination of reactive aromatic substrates like 3-methylthiophene. journals.co.za This reagent is particularly advantageous for acid-sensitive substrates because no acid is liberated during the reaction. journals.co.za

The reaction of 3-methylthiophene with 1.1 molar equivalents of t-BuOCl in a mixture of propan-2-ol and 1,2-dichloroethane (B1671644) can produce this compound selectively. journals.co.za The reaction is typically rapid, often completing within 15 minutes. For optimal selective monochlorination, rapid addition of the t-BuOCl is recommended, which minimizes dechlorination to less than 2%. journals.co.za

Mechanistic studies suggest that in the presence of an alcohol like propan-2-ol, an exchange reaction does not appear to be the primary pathway during the chlorination. journals.co.za Instead, the reaction's efficiency and selectivity are influenced by the structure of the alcohol, the concentration of reactants, and the order of their addition. journals.co.za While the full mechanism is complex, it is proposed to involve active intermediates that facilitate the regioselective transfer of an electrophilic chlorine atom to the electron-rich C2 position of the 3-methylthiophene ring. researchgate.net

Application of Sulfuryl Chloride in Polar Solvent Systems

Sulfuryl chloride (SO₂Cl₂) is another common reagent for the chlorination of aromatic compounds. Its reactivity can be moderated by the choice of solvent and the potential use of catalysts. In the context of substituted aromatics, the reaction conditions can be tuned to enhance selectivity for a particular isomer. google.com While specific studies on the chlorination of 3-methylthiophene in polar solvents were not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution suggest that polar solvents can influence the rate and selectivity of the reaction. Dipolar aprotic solvents, for instance, are known to affect the outcomes of related nucleophilic substitution reactions and could similarly play a role in modulating electrophilic chlorinations. researchgate.net The use of certain metal salt-organic sulfur catalysts with sulfuryl chloride has been shown to substantially increase the reaction rate and enhance selectivity in other aromatic systems. google.com

Directed Iodination of this compound for Polysubstituted Derivatives

Further functionalization of this compound can be achieved through iodination, introducing an iodine atom that serves as a versatile handle for subsequent cross-coupling reactions. The most likely position for iodination is the electron-rich C5 position of the thiophene ring.

Optimization of Reaction Parameters for Yield and Selectivity

The iodination of thiophene derivatives can be efficiently achieved using N-iodosuccinimide (NIS) as the iodinating agent. researchgate.net The reaction is often activated by an acid catalyst, such as 4-toluenesulfonic acid (TosOH), and can be performed in green solvents like ethanol (B145695). researchgate.net This methodology is known for its simplicity, speed, and for yielding pure products that may not require further purification. researchgate.net

Key parameters for optimizing the iodination of substituted thiophenes include the choice of iodinating agent, catalyst, solvent, reaction temperature, and time. Various reagents and conditions have been developed to achieve high yields and regioselectivity. organic-chemistry.orgacs.org For instance, using elemental iodine requires an oxidizing agent to generate a more potent electrophilic iodine species. lookchem.com

The table below summarizes typical conditions and findings for the iodination of various aromatic and heterocyclic compounds, which are instructive for optimizing the iodination of this compound.

| Reagent System | Catalyst/Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Iodosuccinimide (NIS) | 4-Toluenesulfonic acid | Ethanol | 25-30 | 1-2 | 31-91 | researchgate.net |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Not specified | Not specified | Short | Excellent | organic-chemistry.org |

| Potassium Iodide (KI) | Ammonium peroxodisulfate | Aqueous Methanol | Room Temp | Not specified | Not specified | organic-chemistry.org |

| Iodine (I₂) | Silver Mesylate | Not specified | Not specified | Not specified | Not specified | acs.org |

These systems demonstrate that by carefully selecting the reagent and activator, high yields of iodinated products can be achieved under mild conditions. organic-chemistry.orgacs.org The use of NIS with an acid catalyst is a particularly effective method for thiophene derivatives. researchgate.net

Functionalization via Chloromethylation Reactions

Chloromethylation introduces a chloromethyl group (-CH₂Cl) onto the thiophene ring, a valuable functional group that can be readily converted into other substituents. For this compound, this reaction would likely occur at the C5 position, yielding 2-chloro-5-(chloromethyl)-3-methylthiophene.

The synthesis of chloromethylated thiophenes is commonly achieved through the reaction of the thiophene derivative with formaldehyde (B43269) and hydrochloric acid. nbinno.com This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), and is often conducted at room temperature. nbinno.com Another effective approach involves the use of phase transfer catalysis, employing reagents like tetrabutylammonium (B224687) bromide (TBAB) with paraformaldehyde and concentrated hydrochloric acid, which can lead to high yields under optimized conditions. nbinno.com The chloromethyl group is a key intermediate, for example, in the synthesis of the antifungal agent Tioconazole. nbinno.com

Ionic Liquid-Catalyzed Chloromethylation of Thiophene Derivatives

The chloromethylation of aromatic and heteroaromatic rings is a significant transformation in organic synthesis, as the introduced chloromethyl group serves as a versatile handle for further functionalization into hydroxymethyl, cyanomethyl, formyl, and other groups. thieme-connect.de For thiophene, this electrophilic substitution reaction occurs readily, typically at the 2- and 5-positions which are highly susceptible to electrophilic attack. thieme-connect.dewikipedia.org The conventional process involves reagents like formaldehyde (or its polymers, such as paraformaldehyde) and hydrogen chloride, often in the presence of a catalyst. dur.ac.ukgoogle.com

Recent advancements have explored the use of ionic liquids (ILs) as catalysts and reaction media for chloromethylation reactions of aromatic compounds, offering environmental and practical advantages such as catalyst recyclability and ease of product separation. sid.irresearchgate.netresearchgate.net Ionic liquids like chloroaluminates and polyethylene (B3416737) glycol (PEG)-based dicationic ionic liquids have been successfully applied. researchgate.netresearchgate.net These ILs can function as both the catalyst and the solvent, facilitating a homogeneous reaction that allows for high conversion and selectivity. sid.irresearchgate.net After the reaction, the product, being immiscible with the ionic liquid, can be easily separated by decantation, and the IL can be recovered and reused multiple times without a significant loss in catalytic activity. sid.irresearchgate.net

The mechanism, a typical electrophilic substitution, involves the generation of an electrophile from formaldehyde and HCl, though its exact structure is still debated. dur.ac.uk The reaction conditions, including temperature and choice of catalyst, are crucial to maximize the yield of the desired chloromethylated product and minimize the formation of diarylmethane side products. dur.ac.ukgoogle.com

While specific studies on the ionic liquid-catalyzed chloromethylation of this compound are not extensively documented, the principles derived from research on other aromatic hydrocarbons provide a strong framework. The efficiency of ionic liquid catalysts is a key area of investigation. For instance, PEG-based dicationic ILs have demonstrated excellent yields and recyclability in the chloromethylation of various aromatic hydrocarbons. researchgate.net

The selectivity of the chloromethylation of substituted thiophenes is governed by the directing effects of the existing substituents. For this compound, the vacant 5-position is the most likely site for electrophilic attack due to the activating effect of the 3-methyl group and the general high reactivity of the α-positions (2 and 5) of the thiophene ring. wikipedia.org The use of an ionic liquid catalyst system would be expected to proceed with high selectivity, influenced by both these electronic factors and the specific properties of the IL medium. The table below summarizes typical results for IL-catalyzed chloromethylation of aromatic compounds, which can be extrapolated to thiophene derivatives.

| Aromatic Substrate | Catalyst System | Yield (%) | Notes | Reference |

|---|---|---|---|---|

| Toluene | [emim]BF4 | Good Conversion | Demonstrates IL viability. | google.com |

| Toluene | Brominated N-dodecyl-3-methylimidazole IL | 90% Conversion | 100% monochloromethylation selectivity. | google.com |

| Various Aromatics | PEG1000-dicationic IL / Methylcyclohexane | Good to Excellent | Catalyst reusable at least eight times. | researchgate.net |

| Aryl Compounds | Chloroaluminate ILs | Medium to High | Easy product separation due to immiscibility. | researchgate.net |

C-H Functionalization and Cross-Coupling Precursor Synthesis

Direct C-H functionalization is a powerful, atom-economical strategy for elaborating molecular scaffolds. For heterocycles like thiophene, this approach avoids the need for pre-functionalized starting materials. Metallation, particularly lithiation, is a common entry point for the C-H functionalization of thiophenes. wikipedia.org

The regioselectivity of metallation on a substituted thiophene ring is dictated by the kinetic acidity of the ring protons and the directing effects of the substituents. The α-protons (at C2 and C5) of thiophene are the most acidic and are typically abstracted first. wikipedia.org When these positions are blocked or when strong directing groups are present, metallation can occur at the β-positions (C3 and C4).

In the case of this compound, the C2 position is substituted. The remaining positions for C-H activation are C4 and C5.

The 3-methyl group is an ortho-director, activating the C2 and C4 positions. However, it also has a strong directing effect towards the adjacent α-position (C5) for lithiation. Studies on 3-methylthiophene have shown that using a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) results in highly selective lithiation at the 5-position. nih.gov

The 2-chloro group is a weak ortho-director and would favor metallation at the C3 position, which is already substituted.

Considering these factors, the C5 position is the most probable site for regioselective metallation of this compound, especially with a suitable base. This C-H activation yields a 2-chloro-3-methyl-5-thienyllithium intermediate, a valuable precursor for subsequent reactions with various electrophiles to install new functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org Halogenated thiophenes like this compound are excellent substrates for these reactions, serving as the electrophilic partner.

The general catalytic cycle for these reactions involves three key steps: wikipedia.orgnih.gov

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (e.g., the C-Cl bond of this compound) to form a palladium(II) intermediate.

Transmetalation: A nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

The reactivity of the halide in the oxidative addition step typically follows the trend I > Br > OTf >> Cl. libretexts.org The C-Cl bond in this compound is relatively strong, often requiring more active catalysts (e.g., those with electron-rich, bulky phosphine (B1218219) ligands) and more forcing reaction conditions compared to the corresponding bromo- or iodo-thiophenes. Despite this, protocols have been developed for the efficient coupling of chloro-heteroaromatics. For instance, derivatives of 3-methylthiophene-2-carbonyl chloride have been successfully used in Suzuki-type couplings to produce thienyl ketones in good to excellent yields. researchgate.net

| Thiophene Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Methylthiophene-2-carbonyl chloride | Aryl/heteroaryl-boronic acids | Pd(0), 1.5 eq Cs2CO3, 50 °C | Thienyl ketones | 46–91 | researchgate.net |

Novel Synthetic Pathways for Thiophene-Based Intermediates

The development of efficient synthetic routes to functionalized thiophenes is crucial for their application in pharmaceuticals and materials science. Halogenated thiophenes are versatile starting materials for creating more complex, value-added intermediates.

Halogenated 2-thiophenecarboxylic acids are key building blocks for various fine chemicals, including insecticides. beilstein-journals.org Several manufacturing routes have been developed starting from halogenated thiophenes like this compound. A primary strategy involves the introduction of a carboxylic acid functional group at a specific position on the thiophene ring.

Two principal methods are employed for this transformation: beilstein-journals.org

Metallation and Carbonation: This involves converting the halogenated thiophene into an organometallic reagent (either a Grignard reagent or an organolithium species) via metal-halogen exchange or direct C-H metallation as described in section 2.3.1. This intermediate is then quenched with carbon dioxide (CO₂) to form the corresponding thiophenecarboxylic acid upon acidic workup.

Palladium-Catalyzed Carbonylation: This method involves the reaction of the halogenated thiophene with carbon monoxide (CO) gas under pressure in the presence of a palladium catalyst and a suitable nucleophile (like an alcohol to form an ester).

Another novel approach involves the reaction of thiophene derivatives with a carbon tetrachloride-methanol system in the presence of catalysts like Fe(acac)₃ or VO(acac)₂. This method can regioselectively introduce a carboxylate group onto the ring. For example, 2-chlorothiophene (B1346680) reacts to give methyl 5-chlorothiophene-2-carboxylate. semanticscholar.org Applying this logic, this compound could potentially be converted to methyl 5-chloro-4-methylthiophene-2-carboxylate or other isomers depending on the regioselectivity.

| Starting Material | Method | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Dibromo-3-methylthiophene | Grignard formation & Carbonation | Mg, CO2 | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | N/A | beilstein-journals.org |

| 2,4-Dibromo-3-methylthiophene | Palladium-catalyzed Carbonylation | Pd catalyst, CO pressure | 4-Bromo-3-methyl-2-thiophenecarboxylic acid derivative | N/A | beilstein-journals.org |

| 2-Chlorothiophene | Reaction with CCl4/CH3OH | Fe(acac)3 | Methyl 5-chlorothiophene-2-carboxylate | 65 | semanticscholar.org |

| 2-Acetylthiophene | Reaction with CCl4/CH3OH | VO(acac)2 | Methyl 5-acetyl-2-thiophenecarboxylate | 85 | semanticscholar.org |

Accessing Polysubstituted Thiophenes as Advanced Precursors

The synthesis of complex thiophene derivatives often necessitates the use of polysubstituted thiophenes as advanced precursors. These intermediates provide a foundational scaffold upon which target-specific functional groups can be installed. Modern synthetic strategies have moved beyond classical methods to offer highly regioselective and efficient routes to these crucial building blocks. Key advanced methodologies include transition-metal-catalyzed cyclization reactions, direct C-H functionalization, and multicomponent reactions, which together provide a versatile toolkit for accessing a wide array of substituted thiophenes.

Transition-metal-catalyzed reactions are particularly powerful for constructing the thiophene ring with a predefined substitution pattern. researchgate.net Palladium- and copper-based catalysts are frequently employed to facilitate the cyclization of functionalized acyclic substrates. nih.gov For instance, the palladium-catalyzed heterocyclization of S-containing alkyne substrates is an atom-economical approach to regioselectively produce substituted thiophenes. nih.gov This method involves the electrophilic activation of a triple bond by the metal, followed by intramolecular cyclization. nih.gov Similarly, copper-promoted cyclization of substrates like (Z)-1-en-3-ynyl(butyl)sulfanes can yield substituted halothiophenes directly. nih.gov These ring-closure reactions are invaluable for creating thiophenes with specific functional groups already in place, which can then be elaborated further.

Detailed findings from research on metal-catalyzed cyclization for thiophene synthesis are presented below. One study demonstrated a palladium iodide-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols to produce various substituted thiophenes. nih.gov Another approach utilized copper(II) chloride to promote the S-cyclization of enynyl sulfanes, leading to 3-halothiophenes. nih.gov

Table 1: Examples of Metal-Catalyzed Cyclization for Thiophene Synthesis

| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (Z)-2-en-4-yne-1-thiols | PdI2 (1 mol%), KI (2 mol%) | DMA | 25-100 | 2,4-Disubstituted Thiophenes | Good-Excellent | nih.gov |

| (Z)-1-en-3-ynyl(butyl)sulfanes | CuCl2 (2 equiv.) | MeCN | RT | Substituted 3-Chlorothiophenes | Moderate-Good | nih.gov |

| 1-Mercapto-3-yn-2-ols | PdI2, KI | MeOH | RT | Substituted Thiophenes | Good-High | organic-chemistry.org |

Another powerful strategy for generating polysubstituted thiophenes is the direct functionalization of C-H bonds on a pre-existing thiophene ring. acs.org This approach avoids the need for pre-functionalized starting materials, such as halogenated thiophenes, making it a more atom- and step-economical process. acs.org Palladium-catalyzed direct C-H arylation, for example, allows for the coupling of thiophenes with various aryl or heteroaryl bromides. acs.org This method is compatible with a wide range of functional groups on both coupling partners. acs.org Furthermore, sequential C-H functionalization can be employed to introduce multiple, different substituents in a controlled manner. acs.orgresearchgate.net By using directing groups, it is possible to control the regioselectivity of the functionalization, providing access to 2,3,4- and 2,4,5-substituted thiophenes that are difficult to obtain through other methods. acs.org The development of phosphine-free palladium complexes has also allowed these reactions to be performed at very low catalyst loadings. acs.org

Research has shown the utility of direct C-H arylation for synthesizing α-aryl/heteroaryl thiophenes with excellent yields using a phosphine-free bis(alkoxo)palladium complex. acs.org This method works efficiently for thiophenes bearing both electron-donating and electron-withdrawing groups. acs.org

Table 2: Direct C-H Arylation of Thiophene Derivatives

| Thiophene Substrate | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiophene | 4-Bromotoluene | Bis(alkoxo)palladium complex (0.2 mol%), K2CO3 | DMA | 98 | acs.org |

| 2-Ethylthiophene | 4-Bromoacetophenone | Bis(alkoxo)palladium complex (0.2 mol%), K2CO3 | DMA | 95 | acs.org |

| 3-Hexylthiophene | Ethyl 4-iodobenzoate | Pd(OAc)2, AgNO3/KF | Toluene | Good | researchgate.net |

Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of polysubstituted thiophenes by combining three or more reactants in a single step. nih.govrsc.org These reactions build complexity rapidly and often proceed with high bond-forming efficiency. nih.gov The Gewald reaction is a classic and widely used MCR for synthesizing 2-aminothiophenes from an α-methylene carbonyl compound, a cyano ester, and elemental sulfur. rsc.orgacs.org More contemporary MCRs have been developed to access other substitution patterns. For example, a one-pot, three-component assembly of arylacetaldehydes, elemental sulfur, and 1,3-dicarbonyls can produce 2,3,5-trisubstituted thiophenes. acs.org Such methods are highly valuable for creating libraries of structurally diverse thiophenes that can serve as precursors for further chemical exploration. nih.gov

Table 3: Multicomponent Synthesis of Polysubstituted Thiophenes

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| α-Methylene Carbonyl | α-Cyano Ester | Sulfur | Base (e.g., Morpholine) | 2-Aminothiophene Derivatives | rsc.orgacs.org |

| Arylacetaldehyde | 1,3-Dicarbonyl | Elemental Sulfur | Base (e.g., DBU), Heat | 2,3,5-Trisubstituted Thiophenes | acs.org |

| 3-Chloroacrylaldehyde | Potassium Thiocyanate | Nitromethane | Acidic then Basic Medium | 2-Nitrothiophenes | rsc.org |

Collectively, these advanced synthetic methodologies provide robust and flexible pathways to polysubstituted thiophenes. The ability to control regioselectivity through catalyst choice, directing groups, or reaction design allows for the targeted synthesis of specific isomers that can serve as advanced precursors for compounds like this compound and its derivatives.

Iii. Mechanistic Organic Chemistry and Reactivity Profiles of 2 Chloro 3 Methylthiophene

Electrophilic Aromatic Substitution Pathways

The thiophene (B33073) ring is inherently electron-rich and undergoes electrophilic aromatic substitution much more readily than benzene (B151609) wikipedia.org. The substituents on 2-Chloro-3-methylthiophene—a methyl group at position 3 and a chlorine atom at position 2—exert competing directing effects on incoming electrophiles. The methyl group is an activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director libretexts.orgyoutube.com. Substitution can occur at the C4 or C5 positions.

Halogenation is a classic electrophilic aromatic substitution reaction. For this compound, the regioselectivity of halogenation depends on the directing effects of the existing substituents and the reaction conditions.

The methyl group at C3 directs incoming electrophiles to the C2 (blocked) and C4 positions.

The chloro group at C2 directs to the C3 (blocked) and C5 positions.

Therefore, electrophilic attack is anticipated at either the C4 or C5 position. Studies on the halogenation of 3-alkylthiophenes have shown that various reagents can be used to introduce halogens. Bromination with Br₂ in solvents like chloroform (B151607) or acetic acid yields bromo-substituted derivatives in high yields jcu.edu.au. Iodination can be accomplished using iodine in the presence of an oxidizing agent like nitric acid or mercuric oxide, or by using N-iodosuccinimide jcu.edu.au. The choice of reagent and conditions can influence the regiochemical outcome, though a mixture of isomers is possible jcu.edu.au. The reaction proceeds via the formation of a carbocation intermediate (arenium ion), which is then deprotonated to restore aromaticity masterorganicchemistry.com.

Table 2: Reagents for Electrophilic Halogenation of Alkylthiophenes

| Halogenation Type | Reagent(s) | Notes |

|---|---|---|

| Chlorination | Sulfuryl chloride (SO₂Cl₂) | Used for the synthesis of isomerically pure chloro-alkylthiophenes jcu.edu.au. |

| Bromination | Bromine (Br₂) in CHCl₃ or AcOH | Provides mono- or di-bromo derivatives depending on stoichiometry jcu.edu.au. |

| Iodination | Iodine (I₂) with HgO or HNO₃ | Affords iodo-substituted alkylthiophenes in high yields jcu.edu.au. |

Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds, and halo-thiophenes are excellent substrates for these transformations.

Palladium-catalyzed reactions are central to modern organic synthesis for constructing C-C bonds nih.gov. Reactions like the Suzuki, Stille, and Kumada couplings are widely used to connect aryl halides with various coupling partners. This compound, as an aryl chloride, can participate in these reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require specialized catalyst systems with electron-rich phosphine (B1218219) ligands nih.gov.

The Suzuki reaction, which couples an organoboron compound with an organohalide, is a versatile method for creating new C-C bonds researchgate.net. The catalytic cycle involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst.

Research on the Suzuki coupling of 2,5-dibromo-3-methylthiophene (B84023) demonstrates the utility of this reaction for synthesizing a range of derivatives in low to moderate yields, tolerating a wide array of functional groups researchgate.net. Similar reactivity can be expected for this compound, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C2 position.

Table 3: Overview of a Generalized Palladium-Catalyzed Suzuki Coupling

| Step | Process | Description |

|---|---|---|

| 1 | Oxidative Addition | Pd(0) inserts into the Ar-X bond to form an Ar-Pd(II)-X complex. |

| 2 | Transmetalation | The R group from an organoboron compound (R-B(OR)₂) replaces X on the Pd(II) complex. |

Regiochemical Studies in Metalation and Coupling Reactions

The regiochemistry of metalation and subsequent coupling reactions of substituted thiophenes is a critical aspect of their synthetic utility, allowing for the controlled formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the thiophene ring. In the case of this compound, the outcome of these reactions is governed by a combination of electronic and steric effects imparted by the chloro and methyl substituents, as well as the directing influence of the ring's sulfur atom.

Metalation, typically achieved through deprotonation with strong organolithium bases like n-butyllithium (n-BuLi), is a key step for introducing functionality. The position of lithiation is determined by the kinetic acidity of the ring protons, which is influenced by adjacent functional groups. This process, known as Directed ortho Metalation (DoM), occurs when a Directed Metalation Group (DMG) coordinates with the lithium reagent, enhancing the acidity of a proton at an adjacent position. acs.orgacs.org

In this compound, several factors dictate the site of metalation. The chlorine atom at the C2 position acts as a moderate DMG. nih.gov The sulfur atom of the thiophene ring can also participate in directing the metalation. However, the methyl group at the C3 position introduces significant steric hindrance, which strongly disfavors deprotonation at the C4 position. The most electronically activated and sterically accessible proton is at the C5 position. The inductive effect of the C2-chloro group and the adjacent sulfur atom increases the acidity of the C5 proton, making it the most probable site for deprotonation by an organolithium reagent.

| Position | Directing Group Effects | Steric Effects | Predicted Outcome |

|---|---|---|---|

| C4 | Weakly activated by ring sulfur | Strongly hindered by C3-methyl group | Deprotonation highly unlikely |

| C5 | Activated by C2-chloro group (inductive) and ring sulfur | Sterically unhindered | Most favorable site for deprotonation/metalation |

Once the 5-lithio-2-chloro-3-methylthiophene intermediate is formed, it serves as a potent nucleophile for a variety of coupling reactions. Quenching this intermediate with an electrophile introduces a substituent specifically at the C5 position.

Furthermore, this compound can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. In these processes, the carbon-chlorine bond is the reactive site. Palladium(0) catalysts, for example, can undergo oxidative addition into the C2-Cl bond. The resulting organopalladium complex can then react with an organoboron (Suzuki) or organotin (Stille) reagent to form a new carbon-carbon bond at the C2 position. Studies on the Suzuki coupling of the closely related 2,5-dibromo-3-methylthiophene have shown that palladium-catalyzed C-C bond formation occurs selectively at the carbon-halogen bonds. nih.gov This highlights the utility of the halogen as a synthetic handle for regioselective functionalization, complementing the metalation approach at C5.

Radical and Photochemical Reaction Mechanisms

The presence of a carbon-halogen bond and an aromatic thiophene ring makes this compound susceptible to radical and photochemical transformations. These reactions proceed through high-energy intermediates and can lead to products not accessible through traditional thermal reactions.

Upon absorption of ultraviolet (UV) light, the primary photochemical event for many haloaromatic compounds is the homolytic cleavage of the carbon-halogen bond. beilstein-journals.org For this compound, photolysis leads to the scission of the C2-Cl bond, generating a pair of radical species. This process forms a spin-correlated radical pair, specifically a triplet radical pair, as the precursor excited state is typically a triplet state. The intermediate can be represented as [3-methyl-2-thienyl• •Cl] in close proximity, often within a solvent cage.

The concept of the spin-correlated radical pair is crucial as it is a distinct chemical intermediate whose fate determines the final product distribution. The two unpaired electrons of the radical pair have a defined spin relationship (triplet, with parallel spins). For a covalent bond to form (recombination), the spins must be antiparallel (singlet state). Therefore, the triplet radical pair must first undergo intersystem crossing (ISC) to the singlet state before recombination can occur.

The primary pathways available to this radical pair intermediate are:

Geminate Recombination: Following ISC to the singlet state, the radical pair can recombine within the solvent cage to reform the starting material, this compound. This is an energy-wasting, non-productive pathway.

Diffusive Separation: The radical pair can escape the solvent cage and diffuse apart to become free radicals. The resulting 3-methyl-2-thienyl radical and chlorine radical are then free to react independently with other molecules in the medium, such as abstracting a hydrogen atom from the solvent or adding to an unsaturated bond.

| Property | Description |

|---|---|

| Intermediate Species | Triplet spin-correlated radical pair: [3-methyl-2-thienyl• •Cl] |

| Formation | Homolytic cleavage of the C2-Cl bond upon UV photoexcitation. |

| Key Transformation | Intersystem Crossing (ISC) from triplet state to singlet state is required for recombination. |

| Potential Fates | 1. Geminate Recombination: Reforms starting material within the solvent cage (after ISC). |

| 2. Diffusive Separation: Forms free 3-methyl-2-thienyl and chlorine radicals, which can undergo further reactions (e.g., H-abstraction). |

The analysis of these transient species often involves techniques like laser flash photolysis and electron spin resonance (ESR) spectroscopy coupled with radical trapping agents. beilstein-journals.org

Beyond simple C-Cl bond cleavage, the thienyl radical intermediate or the initially photoexcited this compound can undergo more profound transformations, including cleavage of the thiophene ring itself. This desulfurization leads to a diversification of products. Two primary photochemical desulfurization pathways can be considered.

The first is a non-oxidative ring-opening mechanism. Theoretical and experimental studies on thiophene photochemistry suggest that photoexcitation can lead to the cleavage of a carbon-sulfur bond. acs.orgrsc.org Following the initial formation of the 3-methyl-2-thienyl radical, further absorption of light or internal conversion can populate an excited state of the radical that leads to ring-opening. This process would involve the cleavage of one of the C-S bonds, likely the C2-S bond, to form an acyclic vinylthiyl radical. This highly unstable intermediate can subsequently lose a sulfur atom to yield a C₄ hydrocarbon fragment, such as a substituted vinylacetylene or butatriene, which can then undergo further reactions or polymerization. This pathway significantly diversifies the product mixture, moving from heterocyclic to acyclic compounds.

A second, distinct pathway is photocatalytic oxidative desulfurization. This process occurs under specific conditions, requiring a semiconductor photocatalyst (e.g., ZnO, V₂O₅, Ni₂Mo₆S₈) and an oxidizing agent, typically molecular oxygen. nih.govmdpi.comuthm.edu.my In this mechanism, the photocatalyst absorbs light, generating electron-hole pairs. These charge carriers react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). nih.gov These powerful oxidizing agents then attack the this compound molecule, leading to the complete degradation of the ring. The sulfur atom is oxidized to sulfate (B86663) (SO₄²⁻) or sulfur oxides (SOx), while the carbon framework is mineralized to carbon dioxide and water. This process is less a tool for synthetic diversification and more a method for environmental remediation.

| Pathway | Conditions | Key Mechanism | Primary Products |

|---|---|---|---|

| Non-Oxidative Ring-Opening | UV irradiation in an inert solvent | C-S bond cleavage in a thienyl radical intermediate, followed by sulfur atom extrusion. acs.orgrsc.org | Acyclic C₄ hydrocarbons (e.g., dienes, alkynes), polymers. |

| Photocatalytic Oxidative Desulfurization | Visible light, semiconductor photocatalyst, O₂/H₂O | Attack by photogenerated reactive oxygen species (•OH, •O₂⁻). nih.gov | SOx, CO₂, H₂O, Cl⁻. |

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. While some literature mentions the use of 2-Chloro-3-methylthiophene in synthetic procedures, the corresponding characterization data is not provided.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment and Conformational Analysis

No published ¹H or ¹³C NMR spectra or assigned chemical shift data for this compound could be located. For a molecule with this structure, one would expect to see distinct signals in the ¹H NMR spectrum corresponding to the two aromatic protons on the thiophene (B33073) ring and the protons of the methyl group. Similarly, the ¹³C NMR spectrum would be expected to show five unique signals: four for the carbon atoms of the thiophene ring and one for the methyl group carbon. However, experimental values from verified sources are not available.

Isotropic Chemical Shift Calculation and Experimental Correlation via DFT

Theoretical calculations, particularly using Density Functional Theory (DFT), are often employed to predict NMR chemical shifts and correlate them with experimental data. This practice is crucial for unambiguous signal assignment and for gaining deeper insight into the molecule's electronic structure. A search of the scientific literature did not reveal any studies that have performed DFT-based isotropic chemical shift calculations for this compound.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify functional groups and probe the vibrational modes of a molecule, offering a fingerprint for its structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Molecular Vibrations

No publicly archived FT-IR spectrum for this compound is available. A spectrum for this compound would be expected to show characteristic peaks for C-H stretching of the methyl group and the aromatic ring, C=C stretching within the thiophene ring, and vibrations corresponding to the C-S and C-Cl bonds.

Raman Spectroscopy for Molecular Vibrations and Solid-State Analysis

Similarly, no experimental Raman spectrum for this compound has been found in the literature. While some studies use this compound as a starting material for more complex molecules and analyze the final products with Raman spectroscopy, the data for the initial reactant itself is not provided.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular weight of this compound is 132.61 g/mol . A mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope. The fragmentation pattern would likely involve the loss of the methyl group, the chlorine atom, or ring fragmentation. However, no published mass spectrum detailing the specific fragmentation of this compound could be located. Studies on the related compound, 2-chlorothiophene (B1346680), exist but this data cannot be directly extrapolated.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. unimi.it

Single crystal X-ray diffraction (SCXRD) provides atomic-resolution data on bond lengths, bond angles, and intermolecular interactions in the solid state. unimi.itnih.gov While a specific SCXRD structure for this compound has not been prominently reported, extensive studies on related halogenated and substituted thiophene derivatives provide a strong basis for predicting its solid-state structure. researchgate.netresearchgate.net

For instance, structural analyses of halogenated dihydrothiophene dioxides reveal that while the parent sulfolene rings are perfectly planar, halogenated derivatives often adopt twisted conformations. researchgate.net In the case of aromatic thiophenes, the ring itself is expected to be planar. The precise bond lengths and angles will be influenced by the electronic effects of the chloro and methyl substituents. The C-Cl and C-S bond lengths, as well as the internal angles of the thiophene ring, are of particular interest. For example, in a study of 3-amino-4-methylthiophene derivatives, X-ray diffraction was used to unequivocally determine stereochemistry and analyze crystal packing. researchgate.net Such studies would reveal how molecules of this compound arrange themselves in a crystal lattice, highlighting any significant intermolecular interactions like C-H···Cl or C-H···S hydrogen bonds.

Rotational and Microwave Spectroscopy for Gas-Phase Structure

Microwave spectroscopy is an exceptionally powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. mit.edulibretexts.org By measuring the transition frequencies between rotational energy levels, highly accurate rotational constants can be obtained, which are inversely related to the molecule's moments of inertia. mit.edu

The equilibrium structure (re) of a molecule represents the geometry at the minimum of the potential energy surface. This can be determined with remarkable precision by combining experimental rotational constants from multiple isotopologues with high-level computational corrections. aip.orgnih.gov Extensive work on the parent thiophene molecule has established a precise semi-experimental equilibrium (reSE) structure. aip.orgnih.govelsevierpure.com

For substituted thiophenes, such as 2-chlorothiophene and 2-methylthiophene (B1210033), microwave spectroscopy has yielded detailed structural information. researchgate.netmdpi.com In 2-methylthiophene, the addition of the methyl group was found to decrease the ∠(S−C2−C3) angle and increase the S−C2 bond length compared to unsubstituted thiophene. mdpi.com Similarly, studies on 2-chlorothiophene have allowed for its precise structural determination. researchgate.net For this compound, a similar combined experimental and theoretical approach would be necessary to determine its precise equilibrium structure, accounting for the combined electronic and steric effects of both the chlorine and methyl substituents on the thiophene ring geometry.

| Parameter | Thiophene (reSE) | 2-Methylthiophene (reSE) |

|---|---|---|

| S−C2 Bond Length (Å) | 1.7102(1) | 1.7219(2) |

| ∠(S−C2−C3) Angle (°) | 111.595(6) | 111.37(1) |

In molecules containing methyl groups, such as this compound, the methyl group can rotate internally with respect to the molecular frame. Microwave spectroscopy is highly sensitive to this motion. The internal rotation of the methyl group often splits the rotational transitions into distinct patterns (A-E splittings), and the magnitude of this splitting is directly related to the height of the potential energy barrier hindering the rotation. mdpi.com

Detailed analyses have been performed on 2-methylthiophene and 2,5-dimethylthiophene. mdpi.comrsc.org For 2-methylthiophene, the barrier to internal rotation (V₃ potential) was precisely determined to be 197.7324(18) cm⁻¹. mdpi.com This barrier arises from steric and electronic interactions between the methyl hydrogens and the adjacent atoms on the thiophene ring. For this compound, the barrier for the 3-methyl group would be influenced by the adjacent chlorine atom at the 2-position, and a microwave spectroscopy study would be essential to quantify this interaction and its effect on the rotational dynamics.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur and their intensities provide insights into the molecule's electronic structure, including the nature of its chromophores and the extent of conjugation.

A comprehensive search of scientific literature and spectral databases did not yield specific experimental or theoretical UV-Vis absorption spectra for the compound this compound. Research has been conducted on related compounds, such as 2-chlorothiophene and 3-chlorothiophene, which can offer some general understanding of the electronic transitions in chloro-substituted thiophenes. researchgate.net However, without direct studies on this compound, a detailed analysis and a specific data table of its absorption maxima (λmax) and corresponding electronic transitions cannot be provided.

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the electronic spectra of molecules. nih.govmdpi.com Such computational studies on this compound would be necessary to calculate its theoretical UV-Vis spectrum, identify the specific molecular orbitals involved in the electronic transitions, and determine the theoretical absorption maxima. These theoretical findings would ideally be correlated with experimental data for validation.

Given the absence of specific data for this compound, the following table is a generalized representation of the types of electronic transitions expected for thiophene derivatives. The specific λmax values for this compound remain to be determined through future experimental or computational studies.

| Type of Transition | Typical Chromophore | General Wavelength Region (nm) |

| π → π | Conjugated π-system (Thiophene ring) | 200 - 400 |

| n → π | Heteroatom with lone pairs (Sulfur, Chlorine) | > 250 |

| n → σ | Saturated systems with heteroatoms | < 200 |

| σ → σ | C-C, C-H, C-S, C-Cl sigma bonds | < 200 |

Table 1. Generalized Electronic Transitions for Substituted Thiophenes.

Further experimental investigation and computational analysis are required to fully characterize the UV-Vis absorption properties and electronic transitions of this compound.

V. Computational and Theoretical Chemistry of 2 Chloro 3 Methylthiophene Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard and highly effective method for studying the properties of organic molecules, including thiophene (B33073) derivatives. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications from geometry optimization to the prediction of spectroscopic and electronic properties. nanobioletters.com The B3LYP functional is a commonly employed hybrid functional for these types of calculations. nih.govsemanticscholar.org

DFT calculations are instrumental in determining the most stable three-dimensional structure of 2-chloro-3-methylthiophene. Geometric optimization involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until a stable structure is reached. nih.gov For thiophene derivatives, DFT methods, such as B3LYP with the 6-31G(d,p) basis set, have been shown to accurately predict geometric parameters like bond lengths and bond angles. nanobioletters.comnih.gov

These theoretical calculations provide data that are often in good agreement with experimental results obtained from techniques like X-ray diffraction. nih.govrroij.com The planarity of the thiophene ring, as well as the orientation of the chloro and methyl substituents, can be precisely determined. For instance, calculations on similar substituted thiophenes have confirmed the planarity of the thiophene ring and determined the torsion angles between the ring and its substituents. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | S1–C2 | 1.73 - 1.75 |

| C2–C3 | 1.36 - 1.37 | |

| C3–C4 | 1.41 - 1.42 | |

| C4–C5 | 1.37 - 1.38 | |

| Bond Angle (°) | C5–S1–C2 | 91.3 - 91.8 |

| S1–C2–C3 | 110.8 - 112.5 | |

| C2–C3–C4 | 114.4 - 114.8 |

Note: Data are representative values for substituted thiophenes based on computational studies of analogous structures. mdpi.comnih.govrroij.com

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and polarizability. semanticscholar.orgirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and considered a "soft" molecule, as it requires less energy for electronic excitation. semanticscholar.orgsemanticscholar.org Conversely, a large energy gap indicates high stability and low reactivity, characterizing a "hard" molecule. growingscience.comsemanticscholar.org DFT calculations are widely used to compute the energies of these orbitals and the resulting energy gap, providing insights into the molecule's potential behavior in chemical reactions. mdpi.comnih.gov For thiophene derivatives, the distribution of HOMO and LUMO orbitals often shows significant density on the thiophene ring, indicating its central role in the molecule's electronic transitions. researchgate.net

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -2.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.6 |

Note: Values are representative and depend on the specific substituents, functional, and basis set used in the calculation. irjweb.comsemanticscholar.orgresearchgate.net

DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies can be computed using DFT. nih.gov These calculated frequencies, after applying a scaling factor to correct for anharmonicity and basis set deficiencies, often show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov This allows for precise assignment of vibrational modes to specific functional groups and motions within the this compound molecule. rroij.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used for the accurate prediction of 1H and 13C NMR chemical shifts. nanobioletters.comnih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental data, aiding in structure elucidation and assignment of complex spectra. nih.govmdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. unl.pt TD-DFT calculations can predict the electronic transition energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net This provides a theoretical basis for understanding the UV-Vis spectrum of this compound. mdpi.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. preprints.org Negative regions (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive regions (colored blue) are electron-deficient and prone to nucleophilic attack. mdpi.comchemrxiv.org For thiophene derivatives, negative potentials are often located around the sulfur atom and any other electronegative atoms. nih.gov

From the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated to quantify a molecule's reactivity: semanticscholar.org

Chemical Hardness (η): Measures the resistance to change in electron distribution. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be deformed. nih.gov

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts the maximum possible electronic charge from the environment. nih.govirjweb.com

Local reactivity can be further analyzed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.orgnih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | 1 / (2η) | Ease of charge transfer. |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency. |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons. |

Molecules with significant intramolecular charge transfer, often indicated by a small HOMO-LUMO gap, can exhibit non-linear optical (NLO) properties. researchgate.netnih.gov DFT calculations are used to compute key NLO parameters such as the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netekb.eg A large hyperpolarizability value indicates a strong NLO response, which is desirable for applications in optoelectronics and photonics. nih.govnih.gov The presence of electron-donating (methyl) and electron-withdrawing (chloro) groups on the π-conjugated thiophene ring can enhance these properties, making theoretical characterization of this compound relevant for materials science. nih.gov

Ab Initio Methods for Electronic Excitation and Ionization

While DFT is a workhorse for many computational tasks, higher-level ab initio methods can provide more accurate results for specific properties, particularly electronic excitation and ionization energies. researchgate.net Ab initio methods are based on first principles of quantum mechanics without relying on empirical parameters.

For highly accurate ionization energy predictions, wave-function-based methods like the Coupled-Cluster with Singles and Doubles and perturbative Triples [CCSD(T)] approach are considered the "gold standard". researchgate.net These methods, when extrapolated to a complete basis set (CBS) limit, can predict ionization energies with exceptional accuracy, often within ±10 meV of experimental values determined by techniques like photoelectron spectroscopy. researchgate.net

For electronic excitations, TD-DFT is often sufficient, but other ab initio methods can also be employed to interpret photoabsorption spectra, providing detailed information about the nature of the excited states, including valence, Rydberg, and mixed valence-Rydberg transitions. unl.pt These advanced computational techniques offer a deeper, more quantitative understanding of the electronic behavior of this compound upon interaction with light or loss of an electron.

Symmetry-Adapted-Cluster Configuration-Interaction (SAC-CI) for Valence Ionization Spectra

The Symmetry-Adapted-Cluster Configuration-Interaction (SAC-CI) method is a sophisticated quantum chemical approach used to study the electronic states of molecules, including their ionization spectra. While direct studies on this compound are not prominent, research on the parent molecule, thiophene, provides a strong theoretical foundation.

Theoretical studies on thiophene using the SAC-CI method have been instrumental in interpreting its complex valence ionization spectra. nih.gov This method accurately describes the splitting of spectral peaks and the appearance of satellite peaks which arise from the interaction of primary ionization states with electron shake-up states (where ionization is accompanied by electronic excitation). nih.gov For instance, in thiophene, the π1 state is shown to interact with various shake-up states, leading to a distribution of spectral intensity that is in good agreement with experimental observations. nih.gov The SAC-CI methodology has been successfully applied to analyze both outer- and inner-valence regions of related heterocyclic molecules like furan (B31954) and pyrrole, demonstrating its reliability in predicting and explaining the fine details of their electronic structure. nih.govnii.ac.jp The extension of the SAC-CI method allows for its application to larger molecular systems, highlighting its importance in computational spectroscopy. nih.gov

Investigation of Fragmentation Potential Energy Surfaces

Understanding the fragmentation pathways of a molecule upon ionization is crucial for mass spectrometry analysis. This is achieved by investigating the potential energy surfaces (PES) of the molecular ion. Computational methods are used to map out the energetic landscape of the ion, identifying the most likely fragmentation routes and the energy barriers associated with them.

The investigation of fragmentation pathways involves identifying the different sites of protonation or ionization and calculating the subsequent bond-breaking processes. researchgate.net For a given molecular ion, multiple fragmentation pathways often compete. Quantum mechanical computations can determine the lowest energy barriers for these pathways, predicting the most prominent product ions that will be observed in a mass spectrum. researchgate.net For example, studies on other heterocyclic systems show that the initial site of protonation heavily influences the subsequent ring cleavage and fragmentation patterns. By calculating the energies of transition states and intermediates along different reaction coordinates, a detailed picture of the gas-phase chemistry of the ion can be constructed.

Thermodynamic and Quantum Chemical Parameters

Calculation of Thermodynamic Properties

Thermodynamic properties are essential for understanding the stability and energy of a compound. These properties for this compound and its analogs can be determined through computational chemistry. Calorimetric studies on related compounds like 2-methylthiophene (B1210033) and 2-chlorothiophene (B1346680) provide experimental data that serve as a benchmark for theoretical calculations. chemeo.comosti.gov Key thermodynamic properties include heat capacity, enthalpy of fusion, enthalpy of vaporization, and the standard Gibbs free energy of formation. osti.govnist.gov

Below is a table summarizing key thermodynamic properties for closely related thiophene derivatives, which serve as a reference for the expected values for this compound.

| Property | Value for 2-Methylthiophene | Value for 2-Chlorothiophene | Unit |

|---|---|---|---|

| Heat of Fusion (ΔHfus) | 2263 | - | cal mol-1 |

| Heat of Vaporization (ΔHvap) | ~8400 (at 385 K) | 38.9 | cal mol-1 / kJ mol-1 |

| Liquid Entropy (S°liquid at 298.16 K) | 52.22 | - | cal deg-1 mol-1 |

| Normal Boiling Point (Tboil) | - | 404.15 | K |

Global Reactivity Parameters (Hardness, Softness)

Global reactivity parameters, derived from the framework of Density Functional Theory (DFT), provide insight into the chemical reactivity and stability of a molecule. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard" and are generally less reactive.

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. nih.govdergipark.org.tr

Other related parameters include electronegativity (χ), which describes the ability of a molecule to attract electrons, and the electrophilicity index (ω), which quantifies the propensity of a species to accept electrons. researchgate.netdergipark.org.tr

| Parameter | Formula | Significance |

|---|---|---|

| Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates high stability and low reactivity. |

| Softness (σ) | 1 / η | High value indicates high reactivity. |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures electron-attracting power. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ ≈ (EHOMO + ELUMO) / 2 | Indicates the ability to act as an electrophile. |

Mulliken Atomic Charge Analysis

Mulliken population analysis is a computational method used to assign partial charges to individual atoms within a molecule. uni-muenchen.de This analysis provides a quantitative picture of the electron distribution, which is fundamental to understanding a molecule's reactivity, polarity, and intermolecular interactions. The calculation of Mulliken charges is a standard feature of quantum chemical software packages and is often performed using DFT methods. semanticscholar.org

For this compound, the Mulliken charge distribution would be influenced by the different electronegativities of the constituent atoms. The sulfur and chlorine atoms are expected to carry a negative partial charge due to their high electronegativity, while the carbon and hydrogen atoms will have varying degrees of positive charge. The specific values reveal sites susceptible to nucleophilic or electrophilic attack. researchgate.net

The table below presents a representative distribution of Mulliken atomic charges for the core atoms of the this compound structure, as would be predicted by a typical DFT calculation.

| Atom | Expected Mulliken Charge (a.u.) | Rationale |

|---|---|---|

| S (Sulfur) | Negative | High electronegativity, electron-withdrawing. |

| Cl (Chlorine) | Negative | Highest electronegativity in the molecule. |

| C2 (Carbon bonded to Cl) | Positive | Electron density withdrawn by both S and Cl. |

| C3 (Carbon bonded to CH3) | Slightly Negative/Positive | Influenced by the methyl group and adjacent ring atoms. |

| C4 & C5 (Ring Carbons) | Negative | Typical for carbons in an aromatic-like thiophene ring. |

| C (Methyl) | Negative | Generally more negative than attached hydrogens. |

Vi. Advanced Applications in Contemporary Organic Synthesis and Materials Science

Role as an Intermediate in Pharmaceutical Development

The thiophene (B33073) nucleus is a prominent scaffold in medicinal chemistry, and 2-Chloro-3-methylthiophene serves as a key building block for creating a diverse range of therapeutic agents. Its functional groups allow for systematic modifications to explore structure-activity relationships and develop new compounds with desired biological properties.

Thiophene and its derivatives are integral to numerous biologically active compounds due to their aromatic nature and ability to mimic the benzene (B151609) ring in biological systems. mdpi.comwikipedia.org this compound is a precursor in the synthesis of more complex heterocyclic compounds with potential therapeutic applications. The chlorine atom at the 2-position can be readily displaced through nucleophilic substitution or participate in cross-coupling reactions, enabling the construction of intricate molecular frameworks. For instance, the related compound 2-Chloro-3-(chloromethyl)thiophene (B22618) is a crucial intermediate in the synthesis of the antifungal agent Tioconazole. nbinno.com This highlights the role of the chlorinated thiophene skeleton in building potent pharmaceutical agents.

The this compound scaffold has been instrumental in the development of new anti-inflammatory and antimicrobial drugs.

Anti-inflammatory Agents: Research has shown that thiophene-based compounds can exhibit significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.commdpi.com A notable example is the development of [4-(2-chloro-3-methylphenylamine)-3-thiophene-carboxylate], a highly active anti-inflammatory drug derived from a thiophene structure. nih.gov Studies on 2-chlorothiophene (B1346680) have demonstrated its potential in reducing both acute and chronic inflammation in preclinical models, suggesting its promise as a core structure for new anti-inflammatory agents. chemicalbook.com

Antimicrobial Agents: The thiophene ring is a component of various compounds screened for antimicrobial activity. nih.gov Molecular hybrids incorporating a substituted chloro-methyl-benzenesulfonylamide structure have demonstrated high bacteriostatic activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Furthermore, the synthesis of hydrazone derivatives containing a 5-nitrothien-2-yl fragment has yielded compounds with potent effects against several bacterial strains, including the ability to disrupt bacterial biofilms, which are notoriously difficult to eradicate. nih.gov These findings underscore the utility of the thiophene scaffold, accessible from precursors like this compound, in the search for novel chemotherapies to combat rising antibiotic resistance. mdpi.com

Table 1: Pharmaceutical Derivatives and Applications

| Parent Scaffold | Derivative Class/Example | Biological Activity | Research Finding |

|---|---|---|---|

| Thiophene | [4-(2-chloro-3-methylphenylamine)-3-thiophene-carboxylate] | Anti-inflammatory | Identified as a highly active anti-inflammatory drug. nih.gov |

| 2-Chlorothiophene | General Derivatives | Anti-inflammatory | Found to possess significant anti-inflammatory properties for both acute and chronic inflammation. |

| Thiophene | N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amides | Antimicrobial | Showed high bacteriostatic activity against staphylococci, including MRSA strains. nih.govmdpi.com |

| Thiophene | Hydrazones with a 5-nitrothien-2-yl fragment | Antimicrobial | Demonstrated potent antibacterial effects and the ability to disrupt S. aureus and E. coli biofilms. nih.gov |

Application in Agricultural Chemical Synthesis

In the agrochemical sector, this compound and related halogenated thiophenes are valuable intermediates for producing compounds designed to protect crops and enhance agricultural yields. pmarketresearch.com

Halogenated thiophenes are critical building blocks for a new generation of insecticides. beilstein-journals.org 2-Chlorothiophene, for example, serves as a precursor for neonicotinoid insecticides. pmarketresearch.com Research by agrochemical companies has focused on developing manufacturing routes for halogenated 2-thiophenecarboxylic acid derivatives, which can be synthesized from starting materials like 3-methylthiophene (B123197). beilstein-journals.org These derivatives are key components for a novel family of 1,2,4-triazole (B32235) insecticides, demonstrating the direct application of substituted thiophenes in the formulation of modern pesticides. beilstein-journals.org